molecular formula C20H17ClN4O2 B2485848 2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034341-69-8

2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No.: B2485848
CAS No.: 2034341-69-8
M. Wt: 380.83
InChI Key: RKFWVQGXYMDNEL-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C20H17ClN4O2 and its molecular weight is 380.83. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • Synthesis Techniques : Various synthesis methods have been developed for [1,2,4]triazolo[4,3-a]pyrazine derivatives, including a novel synthesis approach involving intramolecular condensation reactions and oxidative cyclisation techniques. These methods are important for creating complex molecular structures for further study and potential applications (Lee et al., 1989); (Mal et al., 2015).

  • Structural Variations : Research has explored various structural modifications of the [1,2,4]triazolo[4,3-a]pyrazine framework, which could lead to diverse biological activities and potential pharmaceutical applications (Ciesielski et al., 2005).

Potential Biological and Pharmacological Activities

  • Antimicrobial Activity : Some synthesized compounds with the [1,2,4]triazolo[4,3-a]pyrazine structure have shown promising antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (El-Agrody et al., 2001); (Hassan, 2013).

  • Anticancer and Anti-HIV-1 Activities : Some derivatives have demonstrated considerable anticancer and anti-HIV-1 activities in vitro, indicating their potential as lead compounds in drug discovery for these diseases (Ashour et al., 2012).

  • Aromatase Inhibitors : Functionalized derivatives of [1,2,4]triazolo[4,3-a]pyrazine have shown promising results as aromatase inhibitors, which could have implications in the treatment of hormone-sensitive cancers (Gomha et al., 2015).

Future Directions

Future research on [1,2,4]triazolo[4,3-a]pyridines could focus on exploring their potential uses in pharmaceuticals and other applications, as well as developing more efficient synthesis methods .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2/c1-13-3-8-17(11-14(13)2)23-9-10-24-18(19(23)26)22-25(20(24)27)12-15-4-6-16(21)7-5-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFWVQGXYMDNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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